molecular formula C18H23NOS B14175398 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol CAS No. 1227-98-1

1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol

Cat. No.: B14175398
CAS No.: 1227-98-1
M. Wt: 301.4 g/mol
InChI Key: CPYHRIWPMHAXKI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is an organic compound that features a phenyl group, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the core structure: A Grignard reaction between a phenylmagnesium bromide and a suitable thiophene derivative.

    Introduction of the piperidine ring: Nucleophilic substitution reaction where the piperidine ring is introduced to the core structure.

    Final functionalization: Hydroxylation to introduce the alcohol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the alcohol group or reduce other functional groups using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl or thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3.

    Reduction: LiAlH4, NaBH4.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Deoxygenated compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: As a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(piperidin-1-yl)propan-1-ol: Lacks the thiophene ring.

    1-Phenyl-3-(thiophen-2-yl)propan-1-ol: Lacks the piperidine ring.

    3-(Piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol: Lacks the phenyl group.

Uniqueness

1-Phenyl-3-(piperidin-1-yl)-1-(thiophen-2-yl)propan-1-ol is unique due to the combination of the phenyl, piperidine, and thiophene rings, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1227-98-1

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

1-phenyl-3-piperidin-1-yl-1-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C18H23NOS/c20-18(17-10-7-15-21-17,16-8-3-1-4-9-16)11-14-19-12-5-2-6-13-19/h1,3-4,7-10,15,20H,2,5-6,11-14H2

InChI Key

CPYHRIWPMHAXKI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O

Origin of Product

United States

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